molecular formula C15H15NO4 B11692857 Propyl 4-(furan-2-amido)benzoate

Propyl 4-(furan-2-amido)benzoate

Cat. No.: B11692857
M. Wt: 273.28 g/mol
InChI Key: IUGRGNVGRSUATH-UHFFFAOYSA-N
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Description

Propyl 4-(furan-2-amido)benzoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(furan-2-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with propanol to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(furan-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Propyl 4-(furan-2-amino)benzoate.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Propyl 4-(furan-2-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 4-(furan-2-amido)benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-(furan-2-amido)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

    Propyl 4-(furan-2-amido)phenoxyacetate: Contains a phenoxyacetate group instead of a benzoate group.

Uniqueness

Propyl 4-(furan-2-amido)benzoate is unique due to the specific combination of the furan ring and the benzoate ester, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

propyl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C15H15NO4/c1-2-9-20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-10-19-13/h3-8,10H,2,9H2,1H3,(H,16,17)

InChI Key

IUGRGNVGRSUATH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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